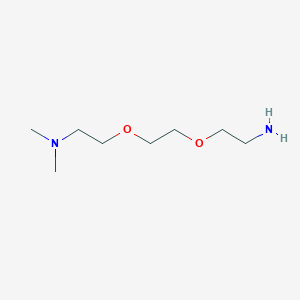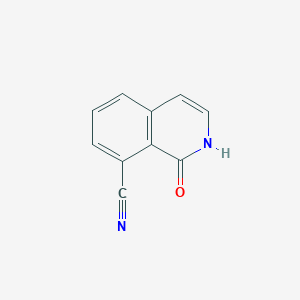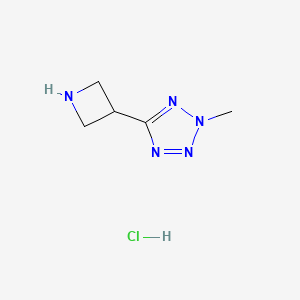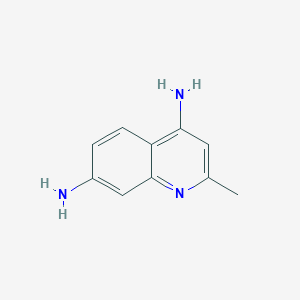
(5-Nitropyrimidin-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Nitropyrimidin-2-yl)boronic acid is a boronic acid derivative with a nitro group attached to the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitropyrimidin-2-yl)boronic acid typically involves the reaction of 5-nitropyrimidine with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of 5-nitropyrimidine with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(5-Nitropyrimidin-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form carbon-carbon bonds.
Hydrolysis: The boronic acid group can be hydrolyzed to form the corresponding boronic acid ester.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Palladium catalyst, base (e.g., potassium carbonate), organic solvent (e.g., toluene, ethanol).
Hydrolysis: Water, acidic or basic conditions.
Major Products Formed
Reduction: 5-Aminopyrimidin-2-ylboronic acid.
Substitution: Various substituted pyrimidine derivatives.
Hydrolysis: Boronic acid esters.
科学研究应用
(5-Nitropyrimidin-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of molecular probes and sensors for detecting biological molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
作用机制
The mechanism of action of (5-Nitropyrimidin-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, making it useful in sensing applications. Additionally, the nitro group can undergo reduction to form an amino group, which can further participate in various biochemical reactions.
相似化合物的比较
Similar Compounds
5-Nitropyridine-2-boronic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-Nitrophenylboronic acid: Contains a nitro group attached to a phenyl ring.
2-Nitrobenzeneboronic acid: Nitro group attached to a benzene ring.
Uniqueness
(5-Nitropyrimidin-2-yl)boronic acid is unique due to the presence of both a nitro group and a boronic acid group on a pyrimidine ring. This combination of functional groups provides distinct reactivity and makes it a valuable compound in various synthetic and research applications.
属性
分子式 |
C4H4BN3O4 |
|---|---|
分子量 |
168.91 g/mol |
IUPAC 名称 |
(5-nitropyrimidin-2-yl)boronic acid |
InChI |
InChI=1S/C4H4BN3O4/c9-5(10)4-6-1-3(2-7-4)8(11)12/h1-2,9-10H |
InChI 键 |
WVVKRUDDTUZMKF-UHFFFAOYSA-N |
规范 SMILES |
B(C1=NC=C(C=N1)[N+](=O)[O-])(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Propyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B11914914.png)

![2-Methyl-1,5-dihydroimidazo[4,5-f]indole](/img/structure/B11914917.png)
![1,3-Dioxolo[4,5-c]quinoline](/img/structure/B11914921.png)



![1,2,3,4-Tetrahydrocyclopenta[b]indol-5-amine](/img/structure/B11914953.png)
![3,8-Dihydroindeno[1,2-d]imidazol-2(1H)-one](/img/structure/B11914964.png)
![5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B11914975.png)


